3-Methylbutan-1-ol;2-nitrobenzoic acid
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Overview
Description
3-Methylbutan-1-ol: and 2-nitrobenzoic acid are two distinct chemical compounds with unique properties and applications.
3-Methylbutan-1-ol: It is one of the isomers of amyl alcohol and is commonly found in fusel oil, a byproduct of ethanol fermentation .
2-Nitrobenzoic acid: is an organic compound with the formula C₆H₄(NO₂)CO₂H. It consists of a carboxylic acid group and a nitro group in the ortho configuration. This compound is typically prepared by the oxidation of 2-nitrotoluene with nitric acid .
Preparation Methods
3-Methylbutan-1-ol: can be synthesized through several methods:
Chlorination Process: This involves the chlorination of isobutene followed by hydrolysis.
Oxo Process: This is a more popular method involving the hydroformylation of C₄ alkenes.
Industrial Production: It is often obtained from fusel oil, which is a byproduct of the fermentation of starch and sugar.
2-Nitrobenzoic acid: is prepared by:
Oxidation of 2-Nitrotoluene: This is the most common method, where 2-nitrotoluene is oxidized using nitric acid.
Nitration of Benzoic Acid: This involves the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids.
Chemical Reactions Analysis
3-Methylbutan-1-ol: undergoes various chemical reactions:
Oxidation: It can be oxidized to form 3-methylbutanoic acid.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
2-Nitrobenzoic acid: undergoes typical reactions of aromatic carboxylic acids and nitroaromatic compounds:
Reduction: The nitro group can be reduced to an amine, forming anthranilic acid.
Esterification: The carboxylic group can form esters with alcohols.
Formation of 2-Nitrobenzoyl Chloride: This occurs with chlorinating agents.
Scientific Research Applications
3-Methylbutan-1-ol: has several applications:
Flavoring Agent: Used in the production of banana oil, an ester found in nature and produced as a flavoring in the industry.
Biomolecule Studies: Used in the study of biomolecule:ligand complexes, free energy calculations, and structure-based drug design.
2-Nitrobenzoic acid: is employed in:
Synthetic Reagent: Used as a synthetic reagent and can function as a growth supplement for Pseudomonas fluorescens strain KU-7.
Organic Synthesis: Used as a reagent for the protection of amine groups.
Antibacterial Studies: Coated on nanoparticles for antibacterial efficacy studies.
Mechanism of Action
Comparison with Similar Compounds
3-Methylbutan-1-ol: is similar to other amyl alcohols such as:
- 2-Methylbutan-1-ol
Properties
CAS No. |
61580-23-2 |
---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-methylbutan-1-ol;2-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C5H12O/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2)3-4-6/h1-4H,(H,9,10);5-6H,3-4H2,1-2H3 |
InChI Key |
MWUGMGFJYMVCRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCO.C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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